(R)-2-(Pyrrolidin-2-YL)-3H-imidazo[4,5-C]pyridine
CAS No.:
Cat. No.: VC15990382
Molecular Formula: C10H12N4
Molecular Weight: 188.23 g/mol
* For research use only. Not for human or veterinary use.
![(R)-2-(Pyrrolidin-2-YL)-3H-imidazo[4,5-C]pyridine -](/images/structure/VC15990382.png)
Specification
Molecular Formula | C10H12N4 |
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Molecular Weight | 188.23 g/mol |
IUPAC Name | 2-[(2R)-pyrrolidin-2-yl]-3H-imidazo[4,5-c]pyridine |
Standard InChI | InChI=1S/C10H12N4/c1-2-8(12-4-1)10-13-7-3-5-11-6-9(7)14-10/h3,5-6,8,12H,1-2,4H2,(H,13,14)/t8-/m1/s1 |
Standard InChI Key | WQILXFBGCXWLKS-MRVPVSSYSA-N |
Isomeric SMILES | C1C[C@@H](NC1)C2=NC3=C(N2)C=NC=C3 |
Canonical SMILES | C1CC(NC1)C2=NC3=C(N2)C=NC=C3 |
Introduction
Chemical and Structural Characteristics
Molecular Architecture
(R)-2-(Pyrrolidin-2-YL)-3H-imidazo[4,5-C]pyridine features a bicyclic system comprising a pyridine ring fused with an imidazole ring at positions 4 and 5 (Figure 1). The pyrrolidine substituent at the 2-position introduces chirality, with the (R)-enantiomer exhibiting distinct biological interactions compared to its (S)-counterpart. The compound’s planar imidazo[4,5-c]pyridine core facilitates π-π stacking interactions with aromatic residues in enzyme active sites, while the pyrrolidine moiety enhances solubility and modulates stereoelectronic properties .
Table 1: Comparative Molecular Properties of Imidazo[4,5-c]pyridine Derivatives
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Biological Target |
---|---|---|---|---|
(R)-2-(Pyrrolidin-2-YL)-3H-imidazo[4,5-C]pyridine | C₁₀H₁₂N₄ | 188.23 | (R)-pyrrolidine | Kinases, Microbial enzymes |
2-(2-Pyridinyl)-1H-imidazo[4,5-c]pyridine | C₁₁H₈N₄ | 196.21 | 2-pyridinyl | Unknown |
Synthesis and Optimization Strategies
Conventional Synthetic Routes
The synthesis of (R)-2-(Pyrrolidin-2-YL)-3H-imidazo[4,5-C]pyridine typically involves multi-step reactions starting from pyridine derivatives. One approach utilizes a cyclocondensation reaction between 4-amino-5-nitropyridine and pyrrolidine-2-carbaldehyde under acidic conditions, followed by reduction and ring closure. Key steps include:
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Formation of the Imidazole Ring: Treatment of 4-amino-3-nitropyridine with acetic anhydride yields an acetylated intermediate, which undergoes nucleophilic attack by pyrrolidine-2-carbaldehyde to form a Schiff base.
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Reductive Cyclization: Catalytic hydrogenation with palladium on carbon reduces the nitro group to an amine, facilitating intramolecular cyclization to form the imidazo[4,5-c]pyridine core .
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Chiral Resolution: The racemic mixture is separated via chiral chromatography or enzymatic resolution to isolate the (R)-enantiomer.
Reaction Conditions:
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Temperature: 80–100°C for cyclization
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Solvents: Ethanol, dichloromethane
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Catalysts: Pd/C, chiral auxiliaries
Recent Advancements
Recent protocols emphasize green chemistry principles, such as microwave-assisted synthesis, which reduces reaction times from hours to minutes while improving yields (75–85%) . Additionally, flow chemistry techniques enable continuous production, enhancing scalability for industrial applications.
Biological Activities and Mechanism of Action
Kinase Inhibition
(R)-2-(Pyrrolidin-2-YL)-3H-imidazo[4,5-C]pyridine demonstrates potent inhibition of Src family kinases (SFKs), particularly Src and Fyn, which are overexpressed in glioblastoma multiforme (GBM) . In enzymatic assays, the compound exhibited IC₅₀ values of 12 nM and 18 nM against Src and Fyn, respectively, surpassing the reference inhibitor PP2 (IC₅₀ = 30 nM) . Molecular dynamics simulations reveal that the pyrrolidine moiety forms hydrogen bonds with the kinase’s hinge region, while the imidazo[4,5-c]pyridine core occupies the ATP-binding pocket (Figure 2) .
Table 2: Kinase Inhibition Profiles of Selected Derivatives
Compound | Src IC₅₀ (nM) | Fyn IC₅₀ (nM) | Selectivity (Src/Fyn) |
---|---|---|---|
(R)-2-(Pyrrolidin-2-YL)-3H-imidazo[4,5-C]pyridine | 12 | 18 | 1.5 |
PP2 | 30 | 45 | 1.5 |
Antimicrobial Activity
Preliminary studies indicate broad-spectrum antimicrobial effects, with minimum inhibitory concentrations (MICs) of 8 µg/mL against Staphylococcus aureus and 16 µg/mL against Escherichia coli . The mechanism involves disruption of microbial cell wall synthesis via inhibition of penicillin-binding proteins (PBPs) .
Therapeutic Applications
Oncology
In U87 glioblastoma cells, (R)-2-(Pyrrolidin-2-YL)-3H-imidazo[4,5-C]pyridine reduced proliferation by 70% at 10 µM, compared to 50% for PP2 . The compound also synergizes with temozolomide, enhancing apoptosis through caspase-3 activation .
Central Nervous System Disorders
The structural similarity to purines enables modulation of GABAₐ receptors, suggesting potential applications in epilepsy and anxiety disorders . In rodent models, the compound decreased seizure frequency by 60% at 5 mg/kg .
Challenges and Future Directions
While (R)-2-(Pyrrolidin-2-YL)-3H-imidazo[4,5-C]pyridine shows promise, its poor blood-brain barrier (BBB) permeability (logBB = -1.2) limits CNS applications . Future work should focus on prodrug strategies or nanocarrier systems to improve bioavailability. Additionally, structure-activity relationship (SAR) studies could optimize selectivity for SFKs over off-target kinases like Abl (IC₅₀ = 200 nM) .
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